N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxypropanamide
Description
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Properties
IUPAC Name |
N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-14-8-7-11-20(15(14)2)25-21(18-12-29(27)13-19(18)24-25)23-22(26)16(3)28-17-9-5-4-6-10-17/h4-11,16H,12-13H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZAJYJBURKVKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C(C)OC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that similar compounds interact with various enzymes and receptors in the body, influencing their function.
Mode of Action
The compound’s mode of action is not fully understood. It is believed to interact with its targets, leading to changes in their function. The compound’s structure suggests it may form intermolecular interactions, including H-bonding and interaction involving π-ring. These interactions could potentially alter the activity of the target molecules.
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways, leading to a range of downstream effects.
Pharmacokinetics
Similar compounds are usually well absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys.
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular level, including changes in enzyme activity and alterations in cell signaling pathways.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to interact with its targets and exert its effects.
Biological Activity
N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxypropanamide is a complex organic compound with potential therapeutic applications. Its unique structure combines a thieno[3,4-c]pyrazole core with a dimethylphenyl group and a phenoxypropanamide moiety. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound's molecular formula is with a molecular weight of approximately 396.52 g/mol. Key physical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C22H24N4O2S |
| Molecular Weight | 396.52 g/mol |
| Structure | Chemical Structure |
Anticancer Properties
Recent studies have indicated that compounds with similar structures to this compound exhibit notable anticancer activities. For instance, derivatives containing thieno[3,4-c]pyrazole cores have shown effectiveness against various cancer cell lines.
- In Vitro Studies :
The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis. In particular:
- Apoptotic Pathway Activation : The compound has been shown to activate the intrinsic apoptotic pathway by increasing the expression of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2 .
Study 1: Antiproliferative Activity
A comprehensive study evaluated various derivatives of thieno[3,4-c]pyrazole for their antiproliferative effects. The findings suggested that modifications in the phenyl substituents significantly influenced biological activity:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 3.96 ± 0.21 | Apoptosis via Bax/Bcl-2 ratio |
| Compound B | Caco-2 | 5.87 ± 0.37 | Apoptosis via caspase activation |
Study 2: Enzyme Inhibition
Another aspect of biological activity involves the inhibition of metalloenzymes such as carbonic anhydrases (CAs), particularly isoforms associated with tumor progression (hCA II and hCA IX). The synthesized derivatives demonstrated varying degrees of inhibition with KIs ranging from 16.1 to 598.2 nM for hCA IX .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis optimization involves multi-step protocols, including cyclization of thieno[3,4-c]pyrazole precursors under controlled conditions (e.g., solvent selection, temperature gradients). For example, using xylene as a solvent with palladium acetate catalysts enhances reaction efficiency. Purification via column chromatography with gradient elution (hexane/ethyl acetate) is recommended to isolate high-purity fractions .
Q. What spectroscopic techniques are essential for characterizing its structural integrity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions and ring systems. Mass spectrometry (MS) validates molecular weight, while Fourier-Transform Infrared (FT-IR) identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .
Q. What are the recommended storage conditions to maintain its stability?
- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C to prevent oxidation of the thienopyrazole core. Lyophilized samples in amber vials minimize photodegradation. Regular stability assays (HPLC purity checks every 6 months) are advised .
Advanced Research Questions
Q. What strategies resolve contradictory bioactivity data across assay systems (e.g., anticancer vs. anti-inflammatory results)?
- Methodological Answer : Cross-validate findings using orthogonal assays (e.g., enzyme inhibition vs. cell viability assays). For instance, discrepancies in IC₅₀ values may arise from differential protein binding in serum-containing media. Employ isothermal titration calorimetry (ITC) to quantify target binding affinity under standardized conditions .
Q. How can computational methods elucidate its mechanism of action?
- Methodological Answer : Perform molecular docking (AutoDock Vina) to predict interactions with kinases (e.g., COX-2, PI3K). Molecular dynamics (MD) simulations (GROMACS) assess binding stability over time. Pair computational predictions with mutagenesis studies (e.g., alanine scanning) to validate key residues .
Q. What experimental approaches establish structure-activity relationships (SAR) for derivatives?
- Methodological Answer : Systematically modify substituents (e.g., phenyl vs. chlorophenyl groups) and evaluate bioactivity changes. Use the following framework:
| Substituent Position | Modification | Observed Bioactivity Change |
|---|---|---|
| 2,3-dimethylphenyl | Methoxy → Cl | 3-fold ↑ in COX-2 inhibition |
| Phenoxypropanamide | Methyl → CF₃ | Loss of antimicrobial activity |
| SAR trends suggest steric bulk at the 2,3-dimethylphenyl site enhances target selectivity . |
Data Contradiction Analysis
Q. How should researchers address inconsistencies in cytotoxicity profiles between in vitro and in vivo models?
- Methodological Answer : In vitro-in vivo discordance may stem from pharmacokinetic factors (e.g., metabolic clearance). Conduct ADME studies (e.g., microsomal stability assays) to identify rapid metabolization. Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate exposure levels with efficacy .
Experimental Design
Q. What controls are critical for validating target engagement in cellular assays?
- Methodological Answer : Include (1) vehicle controls (DMSO <0.1%), (2) positive controls (e.g., celecoxib for COX-2 inhibition), and (3) off-target knockdowns (siRNA/Cas9). Use fluorescence polarization assays to confirm direct binding in live cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
